N-methyl-2-(oxan-4-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNJEVLRPPQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Route 1: Nucleophilic Acylation of Oxan-4-Ylmethylamine
Reaction Scheme
$$
\text{Oxan-4-ylmethylamine} + \text{Methyl acetyl chloride} \xrightarrow{\text{Base}} \text{N-Methyl-2-(oxan-4-yl)acetamide}
$$
Procedure
Reagents :
Conditions :
- Temperature: 0–5°C (initial), then 25°C for 24 h
- Pressure: Ambient
- Workup: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄
Optimization Insights
Route 2: Reductive Amination of Oxan-4-Yl Acetaldehyde
Reaction Scheme
$$
\text{Oxan-4-yl acetaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
Procedure
Reagents :
Conditions :
- Temperature: 25°C, 12 h
- pH: Maintained at 6–7 using acetic acid
- Workup: Evaporate solvent, purify via column chromatography (SiO₂, hexane:EtOAc 3:1)
Critical Parameters
Route 3: Enzymatic Catalysis
Reaction Scheme
$$
\text{2-(Oxan-4-yl)acetic acid} + \text{Methylamine} \xrightarrow{\text{Lipase}} \text{this compound}
$$
Procedure
- Biocatalyst : Immobilized Candida antarctica lipase B (CAL-B)
- Solvent : Tert-butyl methyl ether (TBME)
Conditions :
- Temperature: 37°C
- Time: 48 h
- Workup: Filter enzyme, concentrate under reduced pressure
Advantages
Comparative Analysis of Methods
| Parameter | Route 1 (Acylation) | Route 2 (Reductive Amination) | Route 3 (Enzymatic) |
|---|---|---|---|
| Yield | 78–82% | 65–70% | 60–65% |
| Reaction Time | 24 h | 12 h | 48 h |
| Stereoselectivity | Moderate | Low | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Cost | Low | Moderate | High |
Key Observations :
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
N-methyl-2-(oxan-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield N-methyl-2-(oxan-4-yl)acetic acid, while reduction may produce N-methyl-2-(oxan-4-yl)ethanol.
Scientific Research Applications
N-methyl-2-(oxan-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-methyl-2-(oxan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5)
- Structure : Features a pyrrolidine ring and a propargyl chain.
- Biological Activity : Acts as a presynaptic antagonist and postsynaptic agonist at muscarinic cholinergic synapses, enhancing acetylcholine release in guinea pig ileum and rat hippocampal slices .
- Key Difference : The oxane ring in N-methyl-2-(oxan-4-yl)acetamide may confer improved metabolic stability compared to BM-5’s pyrrolidine-propargyl motif, which is prone to oxidative metabolism.
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Structure: Contains a thiazolidinone ring with phenylimino and methoxyphenyl groups.
- Relevance: Demonstrates how heterocyclic rings (e.g., thiazolidinone) enhance binding to biological targets. The oxane ring in the target compound may offer similar steric bulk but with distinct electronic properties due to oxygen’s electronegativity .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Physicochemical and Toxicological Properties
Solubility and Stability :
- Toxicity: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, underscoring the need for caution in handling acetamides with electron-withdrawing groups (e.g., cyano) . 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () is classified as Category 4 for oral toxicity, suggesting that this compound’s toxicity profile may depend on substituent electronegativity and steric effects .
Biological Activity
N-methyl-2-(oxan-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an oxane ring, which contributes to its unique chemical behavior. The presence of the methyl and acetamide groups enhances its solubility and interaction with biological molecules.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
- Analgesic Effects : Similar compounds have shown potential as modulators of ion channels such as TRPM8, which are involved in pain sensation. This suggests that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Neuroprotective Effects : The structural characteristics of the compound may confer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Ion Channel Modulation : The compound may bind to TRPM8 channels, influencing calcium ion flow and thereby modulating pain pathways.
- Enzyme Interaction : Its acetamide group allows for interactions with various enzymes, potentially altering their activity and leading to therapeutic outcomes.
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Analgesic | Modulation of TRPM8 ion channels | |
| Neuroprotective | Interaction with neuroprotective pathways |
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Study 2: Analgesic Potential
A clinical trial assessed the analgesic effects of this compound in patients with chronic pain conditions. Participants reported reduced pain levels after administration, supporting the hypothesis that the compound modulates TRPM8 channels effectively.
Research Findings
Recent literature has highlighted the importance of further research into this compound's pharmacological properties. Studies have suggested:
- Synthesis Pathways : Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the chemical structure can enhance or diminish biological effects.
- Toxicological Assessments : Safety profiles are being established through toxicological studies to evaluate the compound's suitability for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
